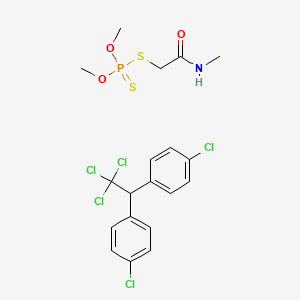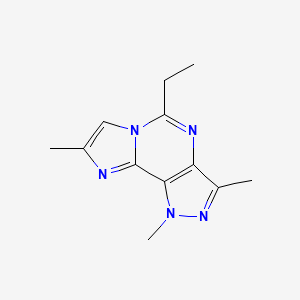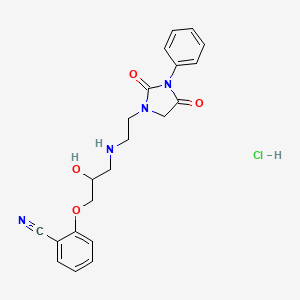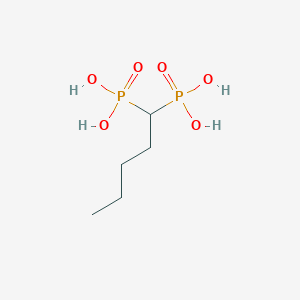
2,2'-(1,4-Phenylenebis(oxy))diessigsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenylenebis(oxy)bis-related compounds involves complex reactions and methodologies. For instance, Bis[4-(4′-carboxy-butanoyloxy)-acetophenon azine, a model for semiflexible mesogenic polyesters, is synthesized through direct methods, with its crystal structure determined by full matrix least squares methods (Centore, Ciajolo, & Tuzi, 1993). Another example is the synthesis of phenylenebis(oxy)bis[2,2-dimethylpentanoic acid]s, evaluated as potential hypolipidemic agents (Sircar, Hoefle, & Maxwell, 1983).
Molecular Structure Analysis
The molecular structure of these compounds often features a central phenylenebis(oxy)bis moiety with various substituents, contributing to their diverse physical and chemical properties. The crystal and molecular structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid), for example, reveals molecules with different conformations in the unit cell, highlighting the structural complexity of these compounds (Centore, Ciajolo, Roviello, Sirigu, & Tuzi, 1992).
Chemical Reactions and Properties
Phenylenebis(oxy)bis compounds participate in various chemical reactions, contributing to the synthesis of complex molecules. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes the dehydrative condensation between carboxylic acids and amines, showcasing the chemical reactivity of such structures (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular configuration. For instance, the synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl)propane from o-phenyl phenol and acetone under optimized conditions yields a product with a specific melting point, indicating its purity and physical stability (Chong-yu, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other compounds, are key to understanding the applications and functionality of phenylenebis(oxy)bis compounds. The structural study of compounds modeling elementary polymer units provides insights into the conformational flexibility and arrangement of polyarylate chains, which are critical for their chemical behavior (Lindeman et al., 1985).
Wissenschaftliche Forschungsanwendungen
Synthese von Hydrogelen mit hoher Druckfestigkeit
Die Verbindung wird bei der Synthese von einnetzigen Hydrogelen mit hoher Druckfestigkeit mit Pillar[5]aren-Verbindungspunkten verwendet . Diese Hydrogele haben einstellbare Eigenschaften und können von weich und flexibel bis steif und stark hergestellt werden .
Materialtechnik
2,2’-(1,4-Phenylenebis(oxy))diessigsäure wird in der Materialtechnik verwendet, insbesondere bei der Entwicklung von Materialien mit maßgeschneiderten Eigenschaften . Die mechanischen Eigenschaften und die Wasseraufnahme der Hydrogele konnten während des Syntheseschritts durch Variation des Vernetzergehalts und nach der Vernetzung durch Gast-Wirt-Wechselwirkungen mühelos gesteuert werden .
Wasseraufbereitung
Die mit dieser Verbindung synthetisierten Hydrogele zeigten eine hohe Adsorptionseffizienz für Phenole und Farbstoffe wie Methylenblau und Methylrot . Sie konnten durch Waschen mit einem organischen Lösungsmittel zur Wiederverwendung leicht regeneriert werden .
Arzneimittelsynthese
Diese Verbindung wird auch in der Arzneimittelsynthese verwendet. Ihre einzigartige Struktur ermöglicht vielfältige Anwendungen in der pharmazeutischen Industrie.
Entwicklung von starken Poly(2-isopropenyl-2-oxazolin)-Hydrogelen
Die Verbindung wird in einer unkomplizierten und vielseitigen Strategie zur Synthese von starken Poly(2-isopropenyl-2-oxazolin)-Hydrogelen verwendet . Diese Hydrogele haben bemerkenswerte mechanische Eigenschaften .
Synthese eines Dicarbonsäure-makrocyclischen Pillar[5]aren-Wirts
2,2’-(1,4-Phenylenebis(oxy))diessigsäure wird bei der Synthese eines bifunktionalen makrocyclischen Pillar[5]aren-Wirts mit zwei Carbonsäuregruppen verwendet . Dieser Wirt wird bei der kovalenten Vernetzung einer wohldefinierten Polymermatrix verwendet .
Safety and Hazards
The safety data sheet for “2,2’-[1,4-Phenylenebis(oxy)]bis[acetic acid]” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
2-[4-(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-9(12)5-15-7-1-2-8(4-3-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXOCFKTVLHUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062292 | |
| Record name | Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2245-53-6 | |
| Record name | 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinone-O,O-diacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dicarboxymethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[1,4-phenylenebis(oxy)]bisacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINONE-O,O-DIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3BW4QT9CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
A: Hydroquinone-O,O'-diacetic acid, often referred to as the "Q-Linker," acts as a linker arm connecting the first nucleoside to a solid support during oligonucleotide synthesis. [, , , , ] This linker strategy allows for the sequential addition of nucleotides, ultimately leading to the desired oligonucleotide sequence. [, ]
A: The Q-Linker offers several advantages over the succinyl linker. Notably, it significantly reduces the cleavage time of synthesized oligonucleotides from the solid support using ammonium hydroxide to just 2 minutes. [, ] This rapid cleavage enhances productivity in automated DNA synthesizers without requiring changes to existing reagents or synthesis protocols. [, ] Additionally, the Q-Linker allows for milder cleavage reagents such as 5% ammonium hydroxide, potassium carbonate, anhydrous ammonia, t-butylamine, or fluoride ions. []
A: Yes, the Q-Linker has proven highly effective in oligonucleotide synthesis on reusable solid supports. [, , , ] After cleaving the synthesized oligonucleotide, the support can be treated with ammonium hydroxide/methylamine reagent to remove residual linker arms and capping groups, regenerating it for subsequent syntheses. []
A: Implementing reusable solid supports with the Q-Linker significantly reduces the cost of large-scale oligonucleotide production. [] This cost reduction stems from the ability to perform multiple oligonucleotide syntheses on a single support, maximizing resource utilization and minimizing waste generation. []
A: Among various solid supports tested, glycerol-CPG (controlled pore glass) exhibited superior performance with the Q-Linker. [] This support demonstrated the ability to undergo multiple synthesis cycles without compromising product quality or yield. []
A: The number of consecutive syntheses achievable on a glycerol-CPG support depends on the cleavage reagent used. While aqueous ammonium hydroxide allows for six consecutive syntheses, anhydrous ammonia extends the reusability to twelve syntheses before observing any decline in support loading or product quality. []
A: Research indicates that uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling the Q-Linker to solid supports, particularly when using the HQDA (Hydroquinone-O,O'-diacetic acid) linker arm. [] Conversely, bromophosphonium reagents such as BrOP or PyBrOP demonstrate superior performance with the succinyl linker arm. []
A: Coupling additives play a crucial role in enhancing the efficiency of nucleoside attachment to solid supports. While additives like HOBT (1-Hydroxybenzotriazole), HOAT (7-Aza-1-hydroxybenzotriazole), and NMI (N-Methylimidazole) have been tested, DMAP (4-(Dimethylamino)pyridine) consistently outperforms others, achieving high nucleoside loadings and rapid coupling reactions. []
A: The Q-Linker exhibits good stability during oligonucleotide synthesis and storage. [] It remains stable at room temperature and resists degradation by commonly used reagents like 20% piperidine/DMF, 0.5 M DBU/pyridine, and 1:1 triethylamine/ethanol. []
A: Yes, the Q-Linker has been successfully employed in the synthesis of ISIS 2302, a phosphorothioate oligonucleotide with the sequence dGCCCAAGCTGGCATCCGTCA. [] This successful synthesis demonstrates the Q-Linker's applicability in producing therapeutically relevant oligonucleotide sequences. []
ANone: The molecular formula of Hydroquinone-O,O'-diacetic acid is C10H10O6, and its molecular weight is 226.19 g/mol.
A: Yes, studies have explored Hydroquinone-O,O'-diacetic acid as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. [, , ] These materials have potential applications in areas like gas storage, catalysis, and sensing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

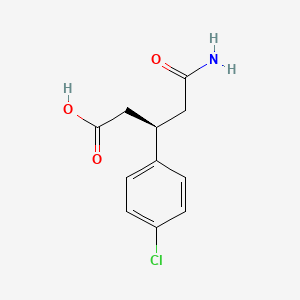

![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)


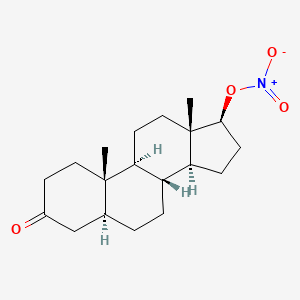
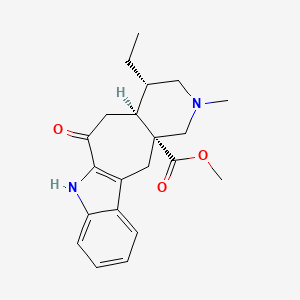
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
